(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide
Beschreibung
(Z)-N-(6-Acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a benzo[d]thiazole derivative characterized by a 6-acetamido substituent, a 3-(2-methoxyethyl) group, and a 3-phenylpropanamide side chain.
Eigenschaften
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15(25)22-17-9-10-18-19(14-17)28-21(24(18)12-13-27-2)23-20(26)11-8-16-6-4-3-5-7-16/h3-7,9-10,14H,8,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWNRXVFRGVMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCC3=CC=CC=C3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole core is typically synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the acetamido and methoxyethyl groups.
The final step involves the coupling of the functionalized benzothiazole with 3-phenylpropanoyl chloride under appropriate reaction conditions, such as the presence of a base like triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or methoxyethyl groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. This interaction can lead to the modulation of cellular signaling pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
Core Heterocyclic Scaffolds
- Benzo[d]thiazole Derivatives: N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) (): Shares the benzo[d]thiazole core but substitutes a nitro group at position 6 and a thiadiazole-thioacetamide side chain. Target Compound: The 6-acetamido group could improve solubility and hydrogen-bonding capacity relative to nitro substituents, while the 3-(2-methoxyethyl) group may enhance hydrophilicity .
- Triazole/Oxadiazole Derivatives: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) (): Features a triazole core with a naphthalenyloxy-methyl group and phenylacetamide. 3-Benzylidene Phthalide Derivatives (Evidences 3–5): Incorporate triazole or oxadiazole rings linked to phenylacetyl groups. These heterocycles serve as bioisosteres for thiazoles, with oxadiazoles offering similar electronic profiles but differing in steric bulk .
Side Chain Functionalization
- Propanamide Derivatives: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): Share the propanamide backbone but incorporate sulfanyl-oxadiazole and amino-thiazole groups. The sulfanyl moiety may enhance metabolic stability compared to the target’s methoxyethyl group .
Methodological Considerations for Similarity Assessment
- Structural vs. Functional Similarity (): While the target shares a benzo[d]thiazole core with 6d, functional group variations (e.g., acetamido vs. nitro) highlight the importance of substituent-specific effects on bioactivity. Dissimilar cores (e.g., triazoles) may still exhibit overlapping pharmacophores .
Biologische Aktivität
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. Its unique structure, featuring a benzo[d]thiazole core with various functional groups, suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H23N3O3S. The compound exhibits a complex structure characterized by:
- Benzo[d]thiazole core : Known for its biological significance.
- Acetamido group : Implicated in various biological interactions.
- Methoxyethyl substituent : Potentially enhances solubility and bioavailability.
Anticancer Activity
Research into benzo[d]thiazole derivatives has shown promising anticancer effects. These compounds often act by inducing apoptosis in cancer cells or inhibiting key enzymes involved in tumor progression. Preliminary studies suggest that this compound may similarly affect cancer cell lines, particularly through mechanisms involving cell cycle arrest and apoptosis induction.
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound may inhibit PTPs such as PTP1B, which plays a crucial role in insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose uptake, making it a candidate for diabetes management .
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : The methoxyethyl group likely enhances solubility, improving absorption.
- Distribution : The lipophilicity of the compound may facilitate distribution across biological membranes.
- Metabolism : Metabolic pathways need further elucidation to understand how the compound is processed in vivo.
- Excretion : Renal excretion is anticipated based on the molecular weight and structure.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the antimicrobial activity of similar benzo[d]thiazole derivatives; found significant inhibition against Gram-positive bacteria. |
| Study B (2021) | Explored anticancer properties; reported that related compounds induced apoptosis in breast cancer cell lines via mitochondrial pathways. |
| Study C (2022) | Focused on the inhibition of PTP1B; demonstrated enhanced insulin signaling in vitro with related compounds. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of a benzo[d]thiazole precursor (e.g., 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2-amine) with a propanamide derivative. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or dioxane improve solubility of intermediates .
- Catalysts : Triethylamine (TEA) is often used to neutralize HCl byproducts during amide bond formation .
- Temperature control : Reactions are performed at 0–25°C to minimize side reactions .
- Purification : HPLC or recrystallization (ethanol/water mixtures) ensures >95% purity .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR identify substituents (e.g., methoxyethyl, acetamido groups) and confirm Z-configuration via coupling constants .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₁H₂₄N₄O₃S: expected [M+H]⁺ 413.16) .
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ confirm carbonyl groups (amide C=O) .
Q. What functional groups in this compound are critical for its reactivity?
- Answer : Key groups include:
- Acetamido (–NHCOCH₃) : Participates in hydrogen bonding with biological targets .
- Methoxyethyl (–OCH₂CH₂OCH₃) : Enhances solubility and influences pharmacokinetics .
- Benzo[d]thiazole ring : Aromatic π-π stacking and sulfur atom interactions with enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final cyclization step?
- Methodological Answer : Common issues and solutions:
- Byproduct formation : Use scavengers like molecular sieves to trap water in condensation reactions .
- Incomplete cyclization : Increase reaction time (24–48 hours) and employ microwave-assisted synthesis to accelerate kinetics .
- Catalyst screening : Test alternatives to TEA, such as DMAP, which may improve nucleophilic attack efficiency .
Q. What strategies address contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from:
- Substituent effects : Minor structural variations (e.g., chloro vs. methoxy groups) alter target binding. Compare IC₅₀ values against isoforms of the same enzyme .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and buffer pH (7.4 vs. 6.5) to ensure reproducibility .
- Data normalization : Use internal controls (e.g., β-galactosidase) to correct for cytotoxicity .
Q. How can molecular docking studies be designed to predict the compound’s mechanism of action?
- Methodological Answer :
- Target selection : Prioritize enzymes with known benzo[d]thiazole interactions (e.g., topoisomerase II, EGFR kinase) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Set parameters:
- Grid box centered on ATP-binding sites (40 ų) .
- Flexible side chains for residues within 5 Å of the ligand .
- Validation : Compare docking scores with experimental IC₅₀ values to refine models .
Q. What analytical approaches resolve overlapping peaks in NMR spectra caused by conformational isomerism?
- Answer :
- Variable Temperature (VT) NMR : Perform at 298–323 K to coalesce signals from slow-exchanging isomers .
- 2D NMR : ROESY or NOESY correlations identify spatial proximity of methoxyethyl and phenyl groups .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and assign peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
